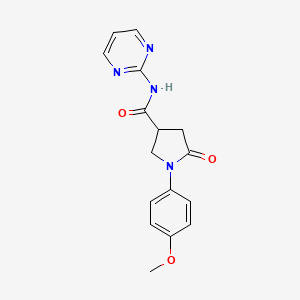

![molecular formula C17H21FN4O3S B4629531 N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4629531.png)

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide often involves complex reactions, including nucleophilic substitution and cycloaddition. For example, a study describes the synthesis of pyrazole carboxamide derivatives, showcasing the intricate steps needed to create such compounds, including reductive amination, amide hydrolysis, and N-alkylation processes to achieve the desired product (Lv et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves examining the conformational preferences and stabilizing interactions within the molecule. One study detailed the molecular interactions of a structurally related antagonist, highlighting the importance of conformational analysis around certain substituents and the development of unified pharmacophore models (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound can be complex and diverse. A study on the synthesis and inotropic evaluation of related compounds demonstrates the potential chemical transformations these molecules can undergo, showcasing their reactivity and functional group modifications (Liu et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. For instance, the X-ray structure characterisation of novel pyrazole carboxamide derivatives provides insights into the crystalline structure and physical properties of these compounds, which are essential for their application in various fields (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with different reagents, stability under various conditions, and interaction with biological targets, are of significant interest. Research on similar compounds, like the study on tandem reactions of propargyl alcohol and N-sulfonylhydrazone, sheds light on the potential chemical behavior and applications of these molecules (Zhu et al., 2011).

Scientific Research Applications

GPR39 Agonists Discovery

A study identified kinase inhibitors as novel GPR39 agonists, highlighting the role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands the potential of kinase inhibitors, including compounds structurally related to N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide, for therapeutic applications targeting G protein-coupled receptors (Sato et al., 2016).

Antituberculosis Activity

Research on thiazole-aminopiperidine hybrid analogues, including derivatives of the compound , demonstrated promising antituberculosis activity. These compounds were synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis, showcasing the potential of such chemical frameworks in the development of novel antituberculosis agents (Jeankumar et al., 2013).

Cannabinoid Receptor Antagonists

The compound has been studied in the context of its structural relationship to cannabinoid receptor antagonists. Research into the structure-activity relationships of pyrazole derivatives, including those related to this compound, has contributed to the characterization of cannabinoid receptor binding sites and the development of pharmacological probes with potential therapeutic applications (Lan et al., 1999).

Molecular Interaction Studies

Investigations into the molecular interactions of antagonists structurally related to this compound with the CB1 cannabinoid receptor have provided insights into the binding dynamics and the development of models for cannabinoid receptor ligands. Such studies are crucial for understanding the mechanisms of action of potential therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Novel Anti-Lung Cancer Activity

Research into novel fluoro-substituted compounds, including benzopyran derivatives related to this compound, has identified anti-lung cancer activity. These compounds have shown promising results in preclinical models, underscoring the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

properties

IUPAC Name |

N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3S/c1-26(24,25)22-7-3-5-14(11-22)17(23)20-16-9-19-21(12-16)10-13-4-2-6-15(18)8-13/h2,4,6,8-9,12,14H,3,5,7,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQHHMOASGODFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4629452.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4629468.png)

![4-isopropoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4629476.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4629480.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4629492.png)

![N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4629502.png)

![ethyl 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629505.png)

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629512.png)

![N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4629515.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4629522.png)

![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4629528.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide](/img/structure/B4629529.png)

![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)